molecular formula C21H16N6OS B2956572 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903631-07-1

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2956572
CAS RN: 1903631-07-1
M. Wt: 400.46
InChI Key: XWMCMPYEGQYONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H16N6OS and its molecular weight is 400.46. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Agent Synthesis

Research by Sato et al. (1980) on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyrrole and thiophene, demonstrated their significant coronary vasodilating and antihypertensive activities. This underscores the utility of compounds related to 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide in developing new cardiovascular drugs. Sato et al. (1980).

Molecular Docking and Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, showcasing moderate to good binding energies on target proteins. This research indicates the potential of related compounds for antimicrobial and antioxidant applications, further supporting their significance in scientific research. Flefel et al. (2018).

C–H Functionalisation in Nitroazolo[5,1-c]triazine Series

Gorbunov et al. (2018) explored the C–H functionalization of 6-nitroazolo[5,1-c]triazines, offering insights into the reaction mechanisms with heterocycles such as pyrrole and thiophene. This research contributes to the understanding of how such functionalizations can be utilized in the synthesis of novel compounds for various applications. Gorbunov et al. (2018).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

A study by Bhuiyan et al. (2006) on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives highlights the potential of these compounds in developing antimicrobial agents. This underscores the broader applicability of related compounds in addressing microbial resistance. Bhuiyan et al. (2006).

properties

IUPAC Name

4-pyrrol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS/c28-21(15-5-7-16(8-6-15)26-11-1-2-12-26)22-14-20-24-23-19-10-9-17(25-27(19)20)18-4-3-13-29-18/h1-13H,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCMPYEGQYONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

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